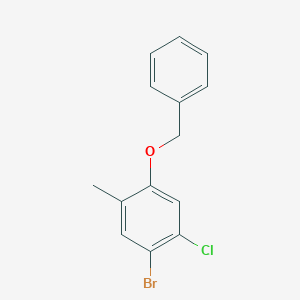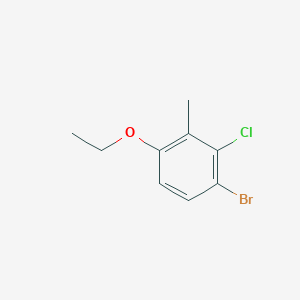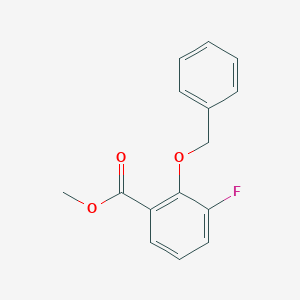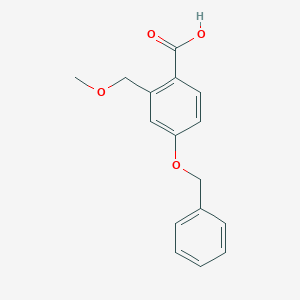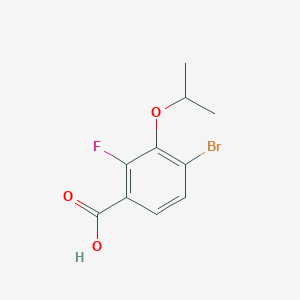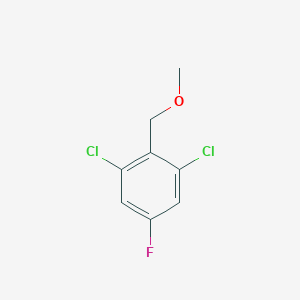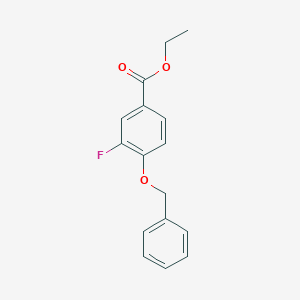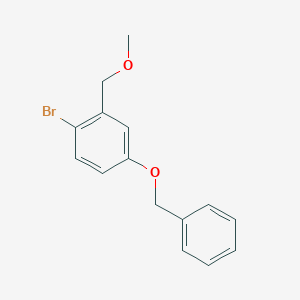
4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene” is an organic compound. It is a derivative of benzene, which is an aromatic compound with a ring structure . The compound contains a benzyloxy group, a bromo group, and a methoxymethyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene” can be deduced from its name. It has a benzene ring as the core structure. Attached to this ring are a benzyloxy group (a benzyl group attached through an oxygen atom), a bromo group (a bromine atom), and a methoxymethyl group (a methyl group attached through an oxygen atom) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. Its benzyloxy group is a protecting group for phenols, which can be removed under mild conditions . The bromo and methoxymethyl groups are excellent leaving groups in nucleophilic substitution reactions, making it a valuable precursor for synthesizing complex molecules.
Pharmaceutical Research
In pharmaceutical research, the compound’s structure is beneficial for constructing pharmacophores. It can undergo further functionalization to create new compounds with potential biological activity. Its use in the synthesis of small molecule libraries for drug screening is particularly noteworthy .
Material Science
The compound’s utility in material science stems from its potential as a monomer for creating novel polymers. The bromo group can initiate polymerization reactions, leading to materials with unique properties suitable for industrial applications .
Analytical Chemistry
In analytical chemistry, “4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene” can be used as a standard or reference compound in mass spectrometry due to its distinct fragmentation pattern. It helps in identifying and quantifying similar compounds in complex mixtures .
Agrochemical Research
This compound could be used in agrochemical research to develop new pesticides or herbicides. Its chemical structure allows for the attachment of various functional groups, which can lead to the discovery of compounds with specific actions against agricultural pests .
Biotechnology
In biotechnology, the compound may be used in the modification of biomolecules. For example, it can be used to introduce protective groups during the synthesis of peptides or nucleotides, which are then removed to reveal the active molecule .
Environmental Science
“4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene” can be studied for its environmental impact, particularly its biodegradability and potential toxicity. Understanding its behavior in the environment is crucial for assessing the risks associated with its use in various industries .
Catalysis
The compound can act as a ligand for transition metal catalysts used in various chemical reactions. Its ability to coordinate to metals can enhance the efficiency and selectivity of catalytic processes, which is vital in green chemistry initiatives .
Wirkmechanismus
Target of Action
Similar compounds like monobenzone are known to interact with melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
It is proposed that it may increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It is known that similar compounds can affect the melanin synthesis pathway .
Pharmacokinetics
The compound’s molecular weight is 1221644 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Based on the proposed mode of action, it can be inferred that the compound may lead to a decrease in melanin production, potentially causing depigmentation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(methoxymethyl)-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-17-11-13-9-14(7-8-15(13)16)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRVXMOVOBCZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

